N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide” is a derivative of pyrazolo[1,5-a]pyrimidine, which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Scientific Research Applications
Antitumor Activity
Pyrazolo[1,5-a]pyrimidines exhibit promising anticancer potential. Researchers have explored their effects on tumor cells, particularly their enzymatic inhibitory activity. These compounds could serve as a scaffold for designing novel antitumor drugs. Notably, PP derivatives have demonstrated selective estrogen receptor β (ERβ) antagonism, which may impact tumor cell growth .
Photophysical Properties
The photophysical properties of PP derivatives make them intriguing for material science applications. Their unique electronic structure and fluorescence characteristics have led to interest in using them as fluorophores. Researchers have explored their tunable photophysical properties, which could find applications in optical devices and sensors .
Structural Diversity and Synthetic Routes
Various synthetic pathways exist for preparing and post-functionalizing PP derivatives. Researchers have developed diverse strategies to enhance the structural diversity of this scaffold. These synthetic routes enable modifications throughout the periphery of the fused pyrazole core, allowing for tailored designs and functionalization .
Other Potential Applications
While anticancer activity and enzymatic inhibition are prominent areas of study, PP derivatives may have additional applications. For instance, related trifluoromethyl-1,2,4-triazole derivatives have been explored as anticonvulsants, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Mechanism of Action
Future Directions
The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry and material science . The structural diversity of pyrazolo[1,5-a]pyrimidines allows for a wide range of potential applications, which could be explored in future research .
properties
IUPAC Name |
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N5OS/c16-15(17,18)11-5-12-19-6-8(7-23(12)22-11)20-13(24)14-21-9-3-1-2-4-10(9)25-14/h1-7H,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJPSWCEPPKJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide |
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